molecular formula C₂₅H₂₈N₂O₁₀S B1141082 Hydroxy Pioglitazone (M-VII) |A-D-Glucuronide CAS No. 625853-75-0

Hydroxy Pioglitazone (M-VII) |A-D-Glucuronide

Número de catálogo B1141082
Número CAS: 625853-75-0
Peso molecular: 548.56
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

Hydroxy Pioglitazone (M-VII) is synthesized through the hydroxylation of Pioglitazone. This process involves the addition of a hydroxyl group to the parent compound, Pioglitazone, leading to the formation of M-VII among other metabolites. The synthesis of Pioglitazone itself involves multiple steps, starting from basic raw materials like 2-(5-ethyl-2-pyridyl)ethanol, through processes such as condensation, reduction, and cyclization (Zhang Yue-e, 2010).

Aplicaciones Científicas De Investigación

1. Chromatographic Analysis

Yamashita et al. (1996) developed a high-performance liquid chromatographic method for the simultaneous determination of pioglitazone and its metabolites (including M-VII) in human serum and urine, which is critical for pharmacokinetic studies and clinical trials of pioglitazone (Yamashita, Murakami, Okuda, & Motohashi, 1996).

2. Insulin Sensitization and Lipid Metabolism

Bogacka et al. (2004) demonstrated that pioglitazone treatment affected the expression of genes related to carbohydrate and lipid metabolism in subcutaneous fat obtained from type 2 diabetic patients, suggesting its role in improving insulin sensitivity and lipid storage (Bogacka, Xie, Bray, & Smith, 2004).

3. Wound Healing and Skin Ulcer Treatment

Rojewska et al. (2020) highlighted the use of pioglitazone in the treatment of skin ulcers, encapsulating it in nanoparticles and incorporating it into wound-dressing materials, demonstrating its potential application in diabetic foot ulcer treatments (Rojewska et al., 2020).

4. Preservation of Pancreatic β-Cells

Kanda et al. (2009) explored how pioglitazone preserves pancreatic β-cell morphology and function in diabetic mice, providing insight into its potential as a therapeutic agent for diabetes through protection against β-cell damage (Kanda, Shimoda, Hamamoto, Tawaramoto, Kawasaki, Hashiramoto, Nakashima, Matsuki, & Kaku, 2009).

5. Cardiovascular Effects

Mizushige, Tsuji, & Noma (2006) discussed the cardiovascular effects of pioglitazone in prediabetic patients, highlighting its potential in reducing oxidative stress and improving vascular function, which is significant for cardiovascular health in diabetic conditions (Mizushige, Tsuji, & Noma, 2006).

Mecanismo De Acción

Target of Action

Hydroxy Pioglitazone (M-VII) is a novel metabolite of Pioglitazone . The primary target of Pioglitazone is Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that plays a crucial role in the regulation of adipogenesis and glucose homeostasis .

Mode of Action

As a metabolite of Pioglitazone, Hydroxy Pioglitazone (M-VII) is likely to share a similar mode of action. Pioglitazone acts as an agonist at PPARγ, binding to the receptor and inducing a conformational change that allows it to interact with specific DNA sequences known as PPAR response elements (PPREs). This interaction leads to the transcription of target genes involved in glucose and lipid metabolism .

Biochemical Pathways

The activation of PPARγ by Pioglitazone and its metabolites impacts several biochemical pathways. These include the enhancement of insulin sensitivity and glucose metabolism, reduction of circulating free fatty acids, and modulation of inflammatory response .

Propiedades

IUPAC Name

(3S,4S,5S,6R)-6-[2-[6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl]pyridin-3-yl]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O10S/c28-18-19(29)21(23(32)33)37-24(20(18)30)36-9-7-14-1-4-15(26-12-14)8-10-35-16-5-2-13(3-6-16)11-17-22(31)27-25(34)38-17/h1-6,12,17-21,24,28-30H,7-11H2,(H,32,33)(H,27,31,34)/t17?,18-,19-,20-,21?,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRAGOPCVGUPPM-QTAXELPFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2C(=O)NC(=O)S2)OCCC3=NC=C(C=C3)CCOC4C(C(C(C(O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CC2C(=O)NC(=O)S2)OCCC3=NC=C(C=C3)CCO[C@H]4[C@H]([C@H]([C@@H](C(O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4S,5S,6R)-6-[2-[6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl]pyridin-3-yl]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.